Cas no 170569-87-6 (Desmethyl Celecoxib)

Desmethyl Celecoxib 化学的及び物理的性質
名前と識別子
-
- 1-hexadecanoyl-2-(p-nitrophenoxysuccinoyl)-sn-glyceryl-3-phosphorylcholine
- 4-[5-(phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
- 4-[5-PHENYL-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]BENZENESULFONAMIDE
- CAY10452
- Desmethyl Celecoxib
- [3',6'-BIS(ACETYLOXY)-3-OXOSPIRO[ISOBENZOFURAN-1(3H),9'-[9H]XANTHEN]-5-YL]-2-[[(5Z,8Z,11Z,14Z)-1-OXO-5,8,11,14-EICOSATETRAENYL]AMINO]ETHYL ESTER CARBAMIC ACID
- 4-[5-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]BENZENESULFONAMIDE
- CAY10454
- COX-2 INHIBITOR, PTPBS
- PTPBS
- Celecoxib Impurity 3
- 4-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
- CHEMBL29920
- BCP34247
- CAY-10452
- 170569-87-6
- S0761
- Desmethyl Celecoxib;4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
- Benzenesulfonamide, 4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-
- MS-25877
- HY-118139
- 4-(5-Phenyl-3-trifluoromethyl-pyrazol-1-yl)-benzenesulfonamide
- BDBM50057518
- 4-(5-Phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide
- VGA56987
- DB-205519
- 228KL4J7NY
- MQPLMBSDWYIIID-UHFFFAOYSA-N
- F75899
- SCHEMBL213784
- AKOS028111806
- CS-0065275
- Desmethyl Celecoxib?
-
- インチ: InChI=1S/C16H12F3N3O2S/c17-16(18,19)15-10-14(11-4-2-1-3-5-11)22(21-15)12-6-8-13(9-7-12)25(20,23)24/h1-10H,(H2,20,23,24)
- InChIKey: MQPLMBSDWYIIID-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 367.060232g/mol
- ひょうめんでんか: 0
- XLogP3: 3
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 回転可能化学結合数: 3
- どういたいしつりょう: 367.060232g/mol
- 単一同位体質量: 367.060232g/mol
- 水素結合トポロジー分子極性表面積: 86.4Ų
- 重原子数: 25
- 複雑さ: 550
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.5±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 522.5±60.0 °C at 760 mmHg
- フラッシュポイント: 269.8±32.9 °C
- PSA: 77.98
- じょうきあつ: 0.0±1.4 mmHg at 25°C
Desmethyl Celecoxib セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Desmethyl Celecoxib 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1229617-250mg |
4-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide |
170569-87-6 | 95% | 250mg |
$1000 | 2024-06-03 | |
DC Chemicals | DC28383-100mg |
Desmethyl Celecoxib |
170569-87-6 | >98% | 100mg |
$850.0 | 2023-09-15 | |
DC Chemicals | DC28383-250mg |
Desmethyl Celecoxib |
170569-87-6 | >98% | 250mg |
$1450.0 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11005-200 mg |
Desmethyl Celecoxib |
170569-87-6 | 99.98% | 200mg |
¥3325.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21096-25mg |
CAY10452 |
170569-87-6 | 98% | 25mg |
¥4003.00 | 2023-09-09 | |
ChemScence | CS-0065275-25mg |
Desmethyl Celecoxib |
170569-87-6 | 99.09% | 25mg |
$90.0 | 2021-09-02 | |
TRC | D289590-100mg |
Desmethyl Celecoxib |
170569-87-6 | 100mg |
$ 196.00 | 2023-04-17 | ||
MedChemExpress | HY-118139-100mg |
Desmethyl Celecoxib |
170569-87-6 | 99.42% | 100mg |
¥2500 | 2024-05-22 | |
S e l l e c k ZHONG GUO | S0761-5mg |
Desmethyl Celecoxib |
170569-87-6 | 99.69% | 5mg |
¥2841.93 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11005-10 mg |
Desmethyl Celecoxib |
170569-87-6 | 99.98% | 10mg |
¥417.00 | 2022-04-26 |
Desmethyl Celecoxib 関連文献
-
Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
-
6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
Desmethyl Celecoxibに関する追加情報
Desmethyl Celecoxib (CAS No. 170569-87-6): A Comprehensive Overview in Modern Pharmaceutical Research
Desmethyl Celecoxib, chemically designated as (S)-4-(6-methyl-4-hydroxy-2-naphthyl)benzoic acid, is a significant metabolite and intermediate in the pharmacokinetic profile of Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID). With the CAS number 170569-87-6, this compound has garnered attention in the pharmaceutical industry due to its pharmacological properties and potential therapeutic applications. This article delves into the chemical structure, pharmacological significance, and recent research advancements involving Desmethyl Celecoxib.
The molecular formula of Desmethyl Celecoxib is C₁₄H₁₁NO₃, reflecting its structural similarity to Celecoxib but with a demethylated side chain. This modification imparts distinct metabolic and pharmacological characteristics, making it a subject of interest in drug metabolism studies. The (S)-configuration of Desmethyl Celecoxib is particularly noteworthy, as it influences its binding affinity to biological targets and overall efficacy.
In the realm of pharmacology, Desmethyl Celecoxib has been extensively studied for its potential role in modulating inflammatory pathways. Celecoxib, a selective COX-2 inhibitor, is primarily used for its anti-inflammatory and analgesic effects. The metabolism of Celecoxib to Desmethyl Celecoxib involves cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, which play crucial roles in drug biotransformation. Understanding these metabolic pathways is essential for optimizing drug dosages and predicting individual responses to therapy.
Recent studies have highlighted the pharmacological significance of Desmethyl Celecoxib in managing chronic inflammatory conditions. Unlike its parent compound, Desmethyl Celecoxib exhibits a reduced binding affinity to COX-2 but retains some anti-inflammatory properties. This observation has prompted researchers to explore its potential as a lead compound for developing novel therapeutic agents with improved safety profiles. The demethylation process also influences the compound's pharmacokinetic behavior, including its half-life and distribution within the body.
The structural features of Desmethyl Celecoxib make it an attractive candidate for further chemical modifications aimed at enhancing its therapeutic efficacy. Researchers have been experimenting with various functional groups and scaffolds to develop derivatives that exhibit superior anti-inflammatory activity while minimizing side effects. These efforts align with the broader goal of developing next-generation NSAIDs that target specific inflammatory pathways without compromising patient safety.
Advances in computational chemistry and molecular modeling have significantly accelerated the discovery process for novel compounds like Desmethyl Celecoxib. These technologies allow researchers to predict the binding interactions between Desmethyl Celecoxib and biological targets with high precision. Such insights are invaluable for designing drugs that can interact more effectively with their intended receptors, thereby improving treatment outcomes.
In clinical settings, the presence of Desmethyl Celecoxib in patient samples is often monitored to assess drug compliance and metabolic health. Bioanalytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled accurate quantification of this metabolite in biological fluids. These methods are critical for understanding how individual genetic variations influence drug metabolism and response to therapy.
The role of Desmethyl Celecoxib in drug-drug interactions has also been a focus of recent research. Since it is derived fromCelecoxib, which is widely prescribed, understanding how it interacts with other medications is essential for avoiding potential adverse effects. Studies suggest that Desmethyl Celecoxib may affect the metabolism of other drugs metabolized by CYP2C9 and CYP3A4, necessitating careful consideration when co-administering multiple medications.
Emerging evidence indicates that Desmethyl Celecoxib may possess additional therapeutic benefits beyond its anti-inflammatory properties. Preliminary studies have explored its potential role in pain management and neuroprotection, suggesting that it could be repurposed for treating conditions such as neuropathic pain or neurodegenerative disorders. These findings underscore the importance of comprehensive drug repositioning strategies in modern pharmaceutical research.
The development of novel delivery systems for Desmethyl Celecoxib has also gained traction in recent years. Advanced formulations such as nanoparticles and liposomes offer improved bioavailability and targeted delivery, enhancing therapeutic efficacy while reducing systemic side effects. Such innovations are particularly relevant for chronic disease management where long-term treatment adherence is crucial.
Environmental considerations have also influenced the research landscape surrounding Desmethyl Celecoxib. Efforts are underway to develop environmentally sustainable synthetic routes that minimize waste generation and energy consumption. Green chemistry principles are being applied to optimize production processes, ensuring that pharmaceutical manufacturing aligns with global sustainability goals.
Collaborative research initiatives between academia and industry have been instrumental in advancing our understanding of Desmethyl Celecoxib. These partnerships facilitate the rapid translation of laboratory findings into clinical applications, accelerating the development of new therapies for patients worldwide. Such collaborations are essential for addressing unmet medical needs in an efficient manner.
The future directions for research on Desmethyl Celecoxib are multifaceted and promising. Continued investigation into its mechanism of action, metabolic pathways, and clinical applications will further solidify its role as a key player in modern medicine. As our knowledge base expands, so too will the therapeutic possibilities offered by this remarkable compound.
170569-87-6 (Desmethyl Celecoxib) 関連製品
- 142623-20-9(1H-Pyrazole,1-methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-)
- 170570-01-1(4-Desmethyl-3-methyl Celecoxib)
- 111079-04-0(1H-Pyrazole,5-methyl-1-phenyl-3-(trifluoromethyl)-)
- 169590-42-5(Celecoxib)
- 170571-00-3(Hydroxy Celecoxib)
- 544686-21-7(Celecoxib-d)
- 331943-04-5(N-De(4-sulfonamidophenyl)-N’-(4-sulfonamidophenyl) Celecoxib)
- 333363-79-4(1-Phenyl-5-(trifluoromethyl)-1H-pyrazole)
- 6831-89-6(1,5-Diphenyl-1H-pyrazole)
- 178975-20-7(Benzenesulfonamide,4-[3-(trifluoromethyl)[1]benzothiopyrano[4,3-c]pyrazol-1(4H)-yl]-)
